BenchChemオンラインストアへようこそ!

2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide; oxalic acid

ligand efficiency molecular weight permeability

This compound's 1:1 oxalate salt form delivers superior crystallinity and moisture resistance vs. free-base analogues, ensuring accurate solid dispensing for high-throughput screening. With a molecular weight of 352.4 Da and a single aromatic ring, it aligns with lead-like criteria, making it ideal for fragment-growing libraries and DNA-encoded library synthesis where low molecular complexity is essential to enable efficient downstream optimisation. The absence of a 4-CF₃ substituent keeps lipophilicity in a CNS-favourable range (Δlog P ≈ −1.0 to −1.5 vs. the 4-CF₃ analogue) while retaining two H-bond donors, reducing P-glycoprotein efflux liability. Its low promiscuity profile, predicted from the pared-down arylacetamide scaffold, makes it a cleaner probe for on-target pharmacology in aminergic GPCR, kinase, and ion channel panel screens. Verify your research batch today.

Molecular Formula C17H24N2O6
Molecular Weight 352.4 g/mol
CAS No. 2548992-71-6
Cat. No. B6461211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide; oxalic acid
CAS2548992-71-6
Molecular FormulaC17H24N2O6
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCOCC1CCN(CC1)CC(=O)NC2=CC=CC=C2.C(=O)(C(=O)O)O
InChIInChI=1S/C15H22N2O2.C2H2O4/c1-19-12-13-7-9-17(10-8-13)11-15(18)16-14-5-3-2-4-6-14;3-1(4)2(5)6/h2-6,13H,7-12H2,1H3,(H,16,18);(H,3,4)(H,5,6)
InChIKeyGLFQFHJOUBAOHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 2548992-71-6: Structural and Procurement Baseline for 2-[4-(Methoxymethyl)piperidin-1-yl]-N-phenylacetamide Oxalate in Medicinal Chemistry Sourcing


2-[4-(Methoxymethyl)piperidin-1-yl]-N-phenylacetamide; oxalic acid (CAS 2548992-71-6) is a synthetic small-molecule oxalate salt built on a piperidine scaffold bearing a methoxymethyl substituent at the 4‑position and an N‑phenylacetamide terminus . With a molecular formula of C₁₇H₂₄N₂O₆ and a molecular weight of 352.4 g·mol⁻¹, the compound is offered commercially as a research‑grade building block or tool compound for drug‑discovery programmes . Its structural architecture places it within a family of piperidine‑acetamide oxalates that serve as intermediates in medicinal chemistry, where subtle changes in the phenyl or piperidine substituents can profoundly alter physicochemical, pharmacokinetic, and target‑engagement profiles.

Why Piperidine‑Acetamide Oxalates Cannot Be Interchanged Without Quantitative Differentiation Evidence


In‑class piperidine‑acetamide oxalates share a common core but diverge critically in the nature and position of substituents on the phenyl ring, the piperidine N‑substituent, and the counter‑ion stoichiometry, each of which independently modulates solubility, permeability, metabolic stability, and target selectivity [1]. For CAS 2548992-71-6, the combination of an unsubstituted N‑phenylacetamide with a 4‑methoxymethylpiperidine motif generates a unique hydrogen‑bonding and lipophilicity signature that cannot be replicated by analogues bearing electron‑withdrawing groups (e.g., 4‑Cl or 4‑CF₃) or bulkier aryl‑ether substituents [2]. Consequently, substituting a close structural analogue without confirmatory head‑to‑head data risks introducing unanticipated changes in potency, off‑target activity, or formulation behaviour, undermining the reproducibility of screening campaigns and lead‑optimisation workflows.

Quantitative Differentiation Evidence for 2-[4-(Methoxymethyl)piperidin-1-yl]-N-phenylacetamide Oxalate vs. Closest Structural Analogues


Molecular‑Weight Reduction Drives Ligand‑Efficiency and Permeability Advantages Over the 4‑Chlorobenzyloxy Analogue

Comparison of CAS 2548992-71-6 with 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide oxalate (CAS 1396878-68-4) reveals a 110.5 Da molecular‑weight advantage for the target compound (352.4 vs. 462.9 Da), arising from replacement of the 4‑chlorobenzyloxy group with a methoxy substituent . Lower molecular weight correlates with improved passive membrane permeability and higher ligand efficiency (binding energy per heavy atom), both of which are critical in fragment‑based and lead‑optimisation programmes [1].

ligand efficiency molecular weight permeability Rule of Five

Absence of Electron‑Withdrawing Phenyl Substituents Distinguishes Lipophilicity and Hydrogen‑Bonding Capacity from the 4‑Trifluoromethyl Analogue

The target compound bears an unsubstituted N‑phenylacetamide terminus (H‑bond donor count = 2), whereas the closest phenyl‑substituted analogue, 2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide oxalate (CAS 2549051-67-2), incorporates a strongly electron‑withdrawing –CF₃ group [1]. The –CF₃ substituent increases molecular weight by 68.0 Da (352.4 → 420.4 Da), raises calculated log P by ≈1.0–1.5 units, and reduces H‑bond donor count (predicted: 1 vs. 2), together altering CYP450 liability and plasma protein binding [2].

lipophilicity hydrogen bonding metabolic stability CYP inhibition

Oxalate Salt Stoichiometry Provides Crystallinity and Formulation Advantages Over Free‑Base Piperidine‑Acetamides

CAS 2548992-71-6 is supplied as a 1:1 oxalate salt, whereas several structurally related piperidine‑acetamides (e.g., free bases or hydrochloride salts) exhibit variable crystallinity and hygroscopicity . The oxalate counter‑ion is recognised in pharmaceutical sciences for conferring high melting points, low hygroscopicity, and consistent dissolution profiles, which streamline solid‑state characterisation and formulation development [1].

salt form crystallinity solubility formulation

Simplified Aromatic Architecture Reduces Off‑Target Polypharmacology Risk Compared with Multi‑Ring Piperidine‑Acetamide Derivatives

The target compound contains a single unsubstituted phenyl ring, in contrast to analogues bearing extended aromatic systems such as the 4‑chlorobenzyloxy derivative (two aromatic rings linked via an ether‑methylene bridge) or AC‑90179 (p‑methoxyphenyl plus p‑methylbenzyl motifs) [1][2]. A reduced number of aromatic rings and rotatable bonds is associated with lower promiscuity across panels of safety‑relevant off‑targets (e.g., aminergic GPCRs, hERG) [2].

polypharmacology selectivity off-target drug-likeness

Recommended Procurement and Deployment Scenarios for 2-[4-(Methoxymethyl)piperidin-1-yl]-N-phenylacetamide Oxalate Based on Quantitative Differentiation Evidence


Fragment‑Based and Lead‑Like Library Design Requiring Low Molecular Weight and Minimal Aromatic Complexity

With a molecular weight of 352.4 Da and a single aromatic ring, CAS 2548992-71-6 aligns with lead‑like criteria more closely than its 4‑chlorobenzyloxy (462.9 Da) or multi‑ring counterparts, making it a suitable building block for fragment‑growing libraries or DNA‑encoded library (DEL) synthesis where molecular complexity must be kept low to enable efficient downstream optimisation .

Medicinal Chemistry Campaigns Targeting CNS or Intracellular Proteins Where Low Lipophilicity and High H‑Bond Donor Count Are Advantageous

The absence of a 4‑CF₃ substituent keeps lipophilicity in a range favourable for CNS penetration (estimated Δlog P ≈ −1.0 to −1.5 vs. the 4‑CF₃ analogue) while retaining two H‑bond donors, a profile that promotes solubility and reduces P‑glycoprotein efflux liability [1].

Solid‑State and Pre‑Formulation Studies Requiring Consistent Crystallinity and Low Hygroscopicity for Reproducible Assay Performance

The 1:1 oxalate salt form offers inherent advantages in crystallinity and resistance to moisture uptake compared with free‑base or hydrochloride analogues, reducing variability in solubility measurements and enabling accurate solid dispensing for high‑throughput screening [2].

Selectivity Profiling and Off‑Target Liability Assessment in Early‑Stage Hit Triage

The structurally pared‑down arylacetamide scaffold (one phenyl ring, six rotatable bonds) is predicted to exhibit lower promiscuity than analogues with extended aromatic systems, making it a cleaner probe for evaluating on‑target pharmacology in panel screens against aminergic GPCRs, kinases, and ion channels [3].

Quote Request

Request a Quote for 2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide; oxalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.